2,4-Thiazolidinedithione
Overview
Description
2,4-Thiazolidinedithione (TZD) is a heterocyclic compound that has been extensively studied for its biological and pharmacological activities. It is a sulfur-containing compound that has been found to possess a wide range of therapeutic potential. Additionally, future directions for the use of TZD will be discussed.
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-2,4-dione (TZD) analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases . In a study, compound 10 exhibited significant antimicrobial activity against B. subtilis and S. aureus . Compound 4 displayed potent antibacterial activity against E. coli .
Antioxidant Activity
TZD analogues also exhibit antioxidant action by scavenging reactive oxygen species (ROS) . Compounds 3 and 9 displayed good antioxidant agent with IC 50 = 29.04 μg/ml and 27.66 μg/ml respectively .
Hypoglycemic Agents
TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Compounds 12 and 15 were found as most active antidiabetic agents having IC 50 = 27.63 μg/ml and 22.35 μg/ml, respectively .
Antitumor Activity
Thiazolidine-2,4-dione derivatives are known to possess antitumor activity .
Anti-inflammatory Activity
Thiazolidine-2,4-dione derivatives have been found to exhibit anti-inflammatory activity .
Anti-HIV Activity
Thiazolidine-2,4-dione nucleus has been found to have anti-HIV (human immunodeficiency virus) activity .
Antituberculosis Activity
Thiazolidine-2,4-dione nucleus is also known for its antituberculosis activity .
Antimalarial Activity
Thiazolidine-2,4-dione nucleus is present in numerous biological moieties and has different pharmacological activities including antimalarial activity .
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedithione is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose homeostasis .
Mode of Action
2,4-Thiazolidinedithione acts as a synthetic agonist for PPARγ . By binding to this receptor, it stimulates peripheral adiposities to increase their uptake of free fatty acids . This leads to a reduction in the fat stored in muscles, liver, and visceral fat deposits .
Biochemical Pathways
The activation of PPARγ by 2,4-Thiazolidinedithione leads to an increase in the secretion of adiponectin and a decrease in the production of resistin and tumor necrosis factor α (TNF-α) . These changes in cytokine production can have downstream effects on insulin sensitivity and inflammation .
Pharmacokinetics
The compound’s ability to bind to pparγ suggests that it may have good bioavailability .
Result of Action
The activation of PPARγ by 2,4-Thiazolidinedithione can lead to improved insulin sensitivity and reduced inflammation . This makes it a potential therapeutic agent for conditions like Type 2 Diabetes .
Action Environment
The action of 2,4-Thiazolidinedithione can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also bind to PPARγ could potentially affect the efficacy of 2,4-Thiazolidinedithione . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
properties
IUPAC Name |
1,3-thiazolidine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJCVXSZKYVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406277 | |
Record name | 2,4-Thiazolidinedithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedithione | |
CAS RN |
4303-27-9 | |
Record name | 2,4-Thiazolidinedithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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